REACTION_CXSMILES
|
Br[CH2:2][CH:3]1[CH2:6][CH2:5][CH2:4]1.[CH2:7]1[O:11][C:10]2[CH:12]=[C:13]([OH:16])[CH:14]=[CH:15][C:9]=2[O:8]1>>[CH:3]1([CH2:2][O:16][C:13]2[CH:14]=[CH:15][C:9]3[O:8][CH2:7][O:11][C:10]=3[CH:12]=2)[CH2:6][CH2:5][CH2:4]1
|
Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
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Smiles
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BrCC1CCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
|
C1OC2=C(O1)C=C(C=C2)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
C1(CCC1)COC1=CC2=C(OCO2)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |